8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZGPTNYBKNNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398672 | |
| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904805-44-3 | |
| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the nitration of imidazo[1,2-a]pyridine derivatives followed by carboxylation. One common method includes the reaction of imidazo[1,2-a]pyridine with nitric acid under controlled conditions to introduce the nitro group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the nitration and carboxylation steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Multidrug-Resistant Tuberculosis (MDR-TB) Treatment
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds exhibit significant inhibitory effects on Mycobacterium tuberculosis, making them promising candidates for the development of new anti-TB therapies. The structure-activity relationship (SAR) analyses indicate that modifications in the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity against resistant strains .
Mechanism of Action
The proposed mechanism involves the inhibition of specific metabolic pathways essential for bacterial survival. The nitro group in the compound is believed to play a crucial role in its bioactivity by undergoing reduction to form reactive intermediates that disrupt cellular functions .
Anticancer Properties
Inhibition of Tumor Growth
This compound has shown potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target multiple signaling pathways involved in cancer progression makes it a valuable candidate for further investigation .
Case Study: Structure-Activity Relationship
A detailed case study examined a series of imidazo[1,2-a]pyridine derivatives, revealing that specific substitutions at the 8-position significantly enhance anticancer activity. Compounds with electron-withdrawing groups demonstrated improved efficacy against breast and lung cancer cell lines compared to their unsubstituted counterparts .
Drug Design and Development
Scaffold for New Therapeutics
The unique structural features of this compound make it an attractive scaffold for drug design. Researchers are exploring its potential as a starting point for synthesizing novel compounds with enhanced pharmacological properties. The versatility of the imidazo[1,2-a]pyridine framework allows for various modifications that can lead to improved efficacy and reduced toxicity .
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound derivatives. Techniques such as metal-catalyzed reactions and one-pot synthesis have been employed to streamline the development process, enabling rapid exploration of structure-activity relationships .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in these interactions, potentially undergoing redox reactions that modulate the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold can be functionalized at multiple positions, altering its properties. Key analogs include:
Key Observations :
- Electron Effects: Nitro and halogen groups reduce electron density, making the compound less nucleophilic but more reactive in electrophilic substitutions. Methyl and amino groups increase electron density, enhancing solubility and stability .
- Solubility: The nitro derivative’s aqueous solubility is likely lower than amino or methyl analogs due to its polar but bulky nitro group .
- Synthetic Utility: Halogenated derivatives (e.g., 8-Bromo-6-chloro) are valuable intermediates for Suzuki-Miyaura couplings, whereas the nitro group facilitates reduction to amino derivatives for further functionalization .
This compound
- Traditional Routes: Nitration of preformed imidazo[1,2-a]pyridine-2-carboxylic acid requires harsh conditions (e.g., HNO₃/H₂SO₄), risking decarboxylation.
- Continuous Flow Synthesis: Emerging methods use bromopyruvic acid and 2-aminopyridines in DMF with p-toluenesulphonic acid (PTSA) at 125°C, achieving high yields (~70–85%) in 10 minutes .
Methyl and Halogenated Analogs
- 8-Methyl Derivative: Synthesized via condensation of 2-aminopyridine with bromopyruvic acid in ethanol (72% yield) .
- 8-Bromo-6-chloro Derivative: Prepared in 85% yield using bromopyruvic acid and substituted 2-aminopyridines under continuous flow .
Advantages of Flow Chemistry : Reduces reaction times (10–30 minutes vs. hours) and improves yields by minimizing intermediate purification .
Biological Activity
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid (8-NIPCA) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biochemical properties, mechanisms of action, and research findings related to the biological activity of 8-NIPCA, supported by data tables and case studies.
8-NIPCA exhibits significant interactions with various enzymes and proteins, influencing biochemical pathways. Its ability to bind to active sites of enzymes can lead to alterations in enzyme activity, impacting cellular processes such as signaling and metabolism.
Key Interactions:
- Enzyme Inhibition: 8-NIPCA may act as an inhibitor or activator for specific enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation: The compound can influence cell signaling pathways, leading to changes in gene expression and metabolic fluxes.
The mechanism through which 8-NIPCA exerts its biological effects is primarily related to its structural components:
- Nitro Group: The nitro group can participate in redox reactions, enhancing the compound's reactivity with biomolecules.
- Imidazopyridine Core: This core structure allows for hydrogen bonding and interactions with metal ions, which can enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that 8-NIPCA is particularly effective against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that it possesses significant antimicrobial properties:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| 8-NIPCA | ≤1 μM | Mtb strains |
In one study, derivatives of imidazo[1,2-a]pyridine were found to inhibit Mtb with MIC values as low as 0.006 μM against replicating bacteria . The potency of 8-NIPCA suggests it targets essential biosynthetic pathways in Mtb, disrupting nucleic acid and protein synthesis.
Anticancer Potential
The anticancer activity of 8-NIPCA has also been explored. Compounds with similar structures have shown promise in inhibiting various cancer cell types through mechanisms such as:
Case Study:
A study evaluating the cytotoxic effects of nitro-containing compounds demonstrated that 8-NIPCA derivatives exhibited significant antiproliferative activity against several cancer cell lines, including breast and liver cancers .
Toxicology Studies
Exploratory toxicology studies have been conducted to assess the safety profile of 8-NIPCA. These studies typically involve administering varying doses to animal models and monitoring for adverse effects. Initial findings suggest that while some derivatives show promising biological activity, their safety in vivo requires further investigation .
Q & A
Q. What are the conventional synthetic routes for 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound is typically synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid. A traditional in-flask method involves reacting 2-aminopyridine with bromopyruvic acid in ethanol at 80°C, yielding the carboxylic acid after saponification of the intermediate ester . A continuous flow approach using a microreactor (125°C, 4.0 bar) with catalytic p-toluenesulphonic acid (PTSA) in DMF improves efficiency, reducing reaction time to 10 minutes and minimizing decarboxylation side reactions .
Q. Which spectroscopic methods are employed to confirm structural integrity?
Characterization relies on FT-IR (to identify lactam and carboxylic acid functional groups), H/C NMR (to verify aromatic protons and substitution patterns), and mass spectrometry (for molecular weight confirmation). For example, FT-IR spectra show absorption bands at ~1711 cm (carboxylic acid) and ~1628 cm (lactam), while H NMR peaks at δ 12–13 ppm indicate acidic protons .
Q. What are the primary applications of this scaffold in medicinal chemistry?
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery. Derivatives of this compound serve as precursors for amide-linked bioactive compounds, such as HIV-1 capsid inhibitors and antikinetoplastid agents. For instance, coupling with 4-acetylphenylamine via EDC/HOBt yields anticancer candidates .
Advanced Research Questions
Q. How can competing decarboxylation during synthesis be mitigated?
Decarboxylation occurs under high-temperature in-flask conditions. Switching to a continuous flow system (125°C, 4.0 bar) with DMF as a high-boiling solvent and PTSA catalysis minimizes side reactions, achieving yields >90%. Pre-mixing bromopyruvic acid with PTSA further stabilizes intermediates .
Q. What strategies resolve spectral discrepancies in substituted derivatives?
For nitro-substituted derivatives, dynamic proton exchange (e.g., Z/E isomerism in amides) can cause split H NMR peaks. Using deuterated DMSO and elevated temperatures (40–60°C) simplifies spectra by coalescing signals. N NMR or X-ray crystallography may resolve ambiguities .
Q. How can one-pot multicomponent reactions enhance synthetic efficiency?
A green chemistry approach uses Meldrum’s acid, aryl aldehydes, and 2-(1H-benzimidazol-2-yl)acetonitrile in water at room temperature. This method constructs benzo-fused derivatives via Knoevenagel-Michael-cyclization cascades, achieving 70–85% yields without purification of intermediates .
Q. What coupling reagents optimize amide derivatization for biological screening?
HATU/DIPEA in DMF achieves >95% coupling efficiency for carboxamide formation, as shown in imidazo[1,2-a]pyridine-8-carboxamide syntheses. Alternatively, EDC/HOBt in dichloromethane is preferred for acid-sensitive substrates .
Data Contradictions and Methodological Considerations
Q. Why do solvent choices impact reaction outcomes in flow vs. flask syntheses?
Protic solvents (e.g., ethanol) in traditional methods limit temperature control, promoting decarboxylation. Continuous flow systems favor polar aprotic solvents (e.g., DMF) for superior heat transfer and solubility, enabling higher yields and scalability .
Q. How do nitro group positioning and steric effects influence reactivity?
The 8-nitro group introduces steric hindrance, slowing coupling reactions. Pre-activation of the carboxylic acid with oxalyl chloride or using excess HATU (1.5 equiv.) improves amidation efficiency. Computational modeling (DFT) helps predict reactivity trends .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
